molecular formula C22H19ClN6O2 B3046148 N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-2-(4-chlorophenoxy)acetamide CAS No. 1203024-78-5

N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-2-(4-chlorophenoxy)acetamide

Cat. No.: B3046148
CAS No.: 1203024-78-5
M. Wt: 434.9
InChI Key: NCSAOBJQSWTPGX-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a pyrimidine core substituted with a 1H-imidazole moiety and a 4-chlorophenoxyacetamide group. The pyrimidine ring is functionalized at the 4-position with an amino linkage to a phenyl group, which is further substituted with the 2-(4-chlorophenoxy)acetamide chain. The 4-chlorophenoxy group may enhance lipophilicity and target binding, while the acetamide moiety could contribute to hydrogen bonding interactions with biological targets.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[4-[(6-imidazol-1-yl-2-methylpyrimidin-4-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN6O2/c1-15-25-20(12-21(26-15)29-11-10-24-14-29)27-17-4-6-18(7-5-17)28-22(30)13-31-19-8-2-16(23)3-9-19/h2-12,14H,13H2,1H3,(H,28,30)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSAOBJQSWTPGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2C=CN=C2)NC3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401119044
Record name 2-(4-Chlorophenoxy)-N-[4-[[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino]phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401119044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203024-78-5
Record name 2-(4-Chlorophenoxy)-N-[4-[[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino]phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1203024-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorophenoxy)-N-[4-[[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino]phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401119044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the imidazole and pyrimidine rings. The imidazole ring can be synthesized through the reaction of glyoxal with ammonia and formaldehyde under acidic conditions. The pyrimidine ring is often constructed using a Biginelli reaction, which involves the condensation of an aldehyde, β-keto ester, and urea.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help improve yield and reduce by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as hydroxide ions (OH⁻) or halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity has been studied for potential antibacterial and antifungal properties.

  • Medicine: Research is ongoing to explore its use as a therapeutic agent in treating various diseases.

  • Industry: It can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. The imidazole and pyrimidine rings play a crucial role in binding to enzymes or receptors, leading to biological activity. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and biological targets:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Biological Target/Activity Reference
Target Compound Pyrimidine-imidazole 4-Chlorophenoxy, acetamide ~434.5 Inferred: Sodium channels/kinases -
N-(4-(4-chlorophenoxy)phenyl)-2-((5-nitro-1H-benzimidazol-2-yl)thio)acetamide () Benzimidazole 4-Chlorophenoxy, thioacetamide, nitro 477.06 Unspecified (structural analog)
Compound A: N-(3-((4-(4-(4-chlorophenoxy)-1-piperidinyl)-1,3,5-triazin-2-yl)amino)-2-methylphenyl)acetamide () Triazine 4-Chlorophenoxy, piperidine, acetamide 437.5 Tetrodotoxin-sensitive sodium channels
N-(4-(4-Fluorophenyl)-1H-imidazol-2-yl)acetamide () Imidazole 4-Fluorophenyl, acetamide 233.23 Unspecified (structural analog)
Dasatinib () Pyrimidine-thiazole Chlorophenyl, hydroxyethyl-piperazine 488.00 BCR-ABL kinase (antineoplastic)

Key Observations:

Core Heterocycles :

  • The target compound’s pyrimidine-imidazole hybrid contrasts with triazine (Compound A), benzimidazole (), and simpler imidazole () cores. Pyrimidine rings, as seen in Dasatinib , are often associated with kinase inhibition due to their ability to mimic ATP’s purine moiety. Triazines () may offer broader π-stacking interactions but differ in electronic properties.

Substituent Effects: The 4-chlorophenoxy group is shared with Compound A and ’s benzimidazole analog. Chlorine’s electron-withdrawing nature may enhance binding to hydrophobic pockets in targets like sodium channels . Acetamide vs.

Biological Activity: Compound A (triazine-based) inhibits tetrodotoxin-sensitive sodium channels, reducing nociceptor activity in pain models . The target compound’s pyrimidine core and imidazole substituent could modulate similar targets but with distinct selectivity. Dasatinib’s pyrimidine-thiazole scaffold demonstrates the therapeutic relevance of pyrimidine derivatives in oncology , suggesting possible anticancer applications for the target compound.

Pharmacokinetic Considerations:

  • The pyrimidine-imidazole core may enhance metabolic stability relative to triazines, which are prone to hydrolysis under acidic conditions.

Biological Activity

N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-2-(4-chlorophenoxy)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H20ClN7O. Its structure includes an imidazole ring, a pyrimidine moiety, and an acetamide functional group, which are known to contribute to various biological activities.

Table 1: Molecular Characteristics

PropertyValue
Molecular Weight397.9 g/mol
Molecular FormulaC19H20ClN7O
SolubilitySoluble in DMSO
Melting PointNot available

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 value of 0.12 μM against HCT116 colorectal cancer cells, indicating potent growth inhibition .

The anticancer effects are primarily attributed to the inhibition of Wnt signaling pathways, which are crucial for cancer cell proliferation. This compound may bind to β-catenin, disrupting its function and leading to reduced tumor growth and metastasis .

Antimicrobial Activity

Compounds with similar structures have shown promising antimicrobial activity. In vitro studies have demonstrated significant inhibition against various bacterial strains, suggesting that the imidazole and pyrimidine components enhance the bioactivity against microbial pathogens .

Urease Inhibition

Another notable biological activity is urease inhibition. Compounds structurally related to this compound have been reported to exhibit moderate to strong urease inhibitory effects, which is valuable in treating infections associated with urease-producing bacteria .

Study 1: Anticancer Properties

A study conducted on a derivative of this compound showed that it significantly inhibited the proliferation of HCT116 cells in vitro. The mechanism involved the downregulation of Ki67 expression, a marker for cell proliferation . Furthermore, in xenograft models, treatment with this compound resulted in reduced tumor size compared to controls.

Study 2: Antimicrobial Efficacy

In another research effort, a series of acetamides were synthesized and evaluated for their antimicrobial properties. The results indicated that compounds containing the imidazole ring displayed enhanced activity against both Gram-positive and Gram-negative bacteria .

Study 3: Urease Inhibition Studies

Research focused on urease inhibitors found that certain derivatives of this compound exhibited superior inhibitory effects compared to established standards. The binding interactions were characterized using molecular docking studies, revealing critical hydrogen bonding with the enzyme's active site .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-2-(4-chlorophenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-2-(4-chlorophenoxy)acetamide

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